molecular formula C21H20ClF3N4OS B3648113 2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3648113
M. Wt: 468.9 g/mol
InChI Key: GBRJKHHKGCFPJN-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule that contains several functional groups. These include a 1,2,4-triazole ring, a benzyl group, a propyl group, a thioether linkage, a chloro-substituted phenyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The benzyl and propyl groups are alkyl groups, with the benzyl group also containing a phenyl ring. The thioether linkage involves a sulfur atom bonded to two carbon atoms. The phenyl group is a six-membered carbon ring, and in this case, it is substituted with a chlorine atom and a trifluoromethyl group. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the 1,2,4-triazole ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The benzyl and propyl groups could undergo reactions typical of alkyl groups, such as oxidation or halogenation. The thioether linkage could potentially be oxidized to a sulfoxide or a sulfone. The chloro-substituted phenyl group could undergo electrophilic aromatic substitution reactions, and the acetamide group could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the several nitrogen atoms in the 1,2,4-triazole ring could enhance its solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of several heavy atoms (such as sulfur and chlorine) and the potential for intermolecular hydrogen bonding .

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be of interest for further study. Potential areas of research could include synthesizing the compound and testing its biological activity, investigating its physical and chemical properties, and studying its reactivity under various conditions .

Properties

IUPAC Name

2-[(5-benzyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4OS/c1-2-10-29-18(11-14-6-4-3-5-7-14)27-28-20(29)31-13-19(30)26-15-8-9-17(22)16(12-15)21(23,24)25/h3-9,12H,2,10-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJKHHKGCFPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

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